Methyl octadec-12-en-8-ynoate
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Overview
Description
Methyl octadec-12-en-8-ynoate is an organic compound with the molecular formula C19H32O2. It is a methyl ester derivative of octadec-12-en-8-ynoic acid. This compound is characterized by the presence of both a double bond and a triple bond within its long carbon chain, making it a unique member of the acetylenic fatty acid family .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-12-en-8-ynoate can be synthesized through various methods. One common approach involves the esterification of octadec-12-en-8-ynoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-12-en-8-ynoate undergoes various chemical reactions, including:
Reduction: Hydrogenation of the double and triple bonds can yield saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, resulting in the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Methyl 8-oxo-octadec-12-ynoate and methyl 8-hydroxy-octadec-12-ynoate.
Reduction: Methyl octadecanoate.
Substitution: Various functionalized esters depending on the nucleophile used.
Scientific Research Applications
Methyl octadec-12-en-8-ynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl octadec-12-en-8-ynoate involves its interaction with various molecular targets and pathways. For instance, its oxidation products can act as electrophiles, reacting with nucleophilic sites in biological molecules. This can lead to the modulation of enzyme activities and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl octadec-9-ynoate: Another acetylenic fatty acid methyl ester with similar structural features but differing in the position of the triple bond.
Methyl octadec-6,9-dien-12-ynoate: Contains additional double bonds, making it more unsaturated.
Methyl octadec-8-en-12-ynoate: Similar structure but with the double bond at a different position.
Uniqueness
Methyl octadec-12-en-8-ynoate is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62203-98-9 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-12-en-8-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-10,13-18H2,1-2H3 |
InChI Key |
RTDSUUASNFJGDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCC#CCCCCCCC(=O)OC |
Origin of Product |
United States |
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